Benzenemethanol, 3-(methylsulfonyl)-5-(trifluoromethyl)-
Overview
Description
“Benzenemethanol, 3-(methylsulfonyl)-5-(trifluoromethyl)-” is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.23 . It is traditionally used as a nucleophilic trifluoromethylating agent .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a challenging task due to the strength of the C–F bond. These compounds have three equivalent C–F bonds, making them potential starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of “Benzenemethanol, 3-(methylsulfonyl)-5-(trifluoromethyl)-” consists of a benzene ring attached to a methanol group, a methylsulfonyl group, and a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethyl-containing compounds, including “Benzenemethanol, 3-(methylsulfonyl)-5-(trifluoromethyl)-”, have been used in various chemical reactions. For instance, they have been used in the trifluoromethylation of thiophenols under photoredox catalyst-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenemethanol, 3-(methylsulfonyl)-5-(trifluoromethyl)-” include a boiling point of 389.6±42.0 °C and a density of 1.423±0.06 g/cm3 .Scientific Research Applications
Agrochemical Synthesis
This compound serves as an intermediate in the synthesis of agrochemicals. Its trifluoromethyl group is particularly valuable for creating compounds with enhanced biological activity. For instance, it can be used to synthesize derivatives that act as herbicides or insecticides, leveraging the unique physicochemical properties of the fluorine atom .
Pharmaceutical Development
In pharmaceutical research, [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is utilized to develop new drugs. Its structural motif is common in molecules that exhibit a range of biological activities, making it a key starting point for the synthesis of potential therapeutic agents .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can also be used to develop veterinary drugs. Its derivatives can be designed to target specific conditions in animals, improving animal health and veterinary practices.
Each of these applications leverages the unique chemical structure and properties of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol, demonstrating its versatility and importance in scientific research. The compound’s trifluoromethyl group, in particular, is a valuable feature that enhances its utility across these diverse fields .
Mechanism of Action
The mechanism of action of trifluoromethyl-containing compounds involves the activation of the C–F bond in organic synthesis. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Future Directions
properties
IUPAC Name |
[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIQLOSUNLJCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 3-(methylsulfonyl)-5-(trifluoromethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.